molecular formula C10H13Cl2NO2 B8025349 (4-Chloro-phenyl)-dimethylamino-acetic acid HCl

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl

Cat. No.: B8025349
M. Wt: 250.12 g/mol
InChI Key: PEFOQUPNTVXZSH-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chloro-substituted phenyl ring and a dimethylamino group attached to an acetic acid moiety, forming a hydrochloride salt. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl typically involves the reaction of 4-chloroaniline with dimethylamine and acetic acid under controlled conditions. The process begins with the diazotization of 4-chloroaniline, followed by a coupling reaction with dimethylamine. The final product is obtained by neutralizing the reaction mixture with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-phenyl)-dimethylamino-acetic acid HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted phenyl derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Organic Reactions : It is employed in various organic reactions due to its reactive functional groups.

Biology

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibition, particularly in studies involving cancer cell lines .
  • Protein Interaction Studies : The compound is used to explore protein interactions, contributing to our understanding of biochemical pathways.

Medicine

  • Pharmaceutical Intermediates : Its role as an intermediate in pharmaceutical synthesis highlights its potential therapeutic applications. For instance, it has been investigated for its anticancer properties and as part of drug formulations targeting specific diseases .
  • Neuropathic Pain Treatment : Compounds related to this compound have been explored for their efficacy in treating neuropathic pain .

Industry

  • Dyes and Agrochemicals : The compound finds applications in the production of dyes and agrochemicals, leveraging its chemical properties for industrial uses.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of this compound derivatives against triple-negative breast cancer cells. Results indicated reduced cell viability and colony formation, showcasing potential therapeutic benefits .
  • Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific enzymes involved in inflammatory processes, demonstrating its relevance in drug design for anti-inflammatory therapies .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic profile of related compounds revealed enhanced bioavailability due to structural modifications involving chloro and methyl groups, suggesting improved therapeutic efficacy .

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-dimethylamino-acetic acid HCl involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and dimethylamino group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

    4-Chlorophenylacetic acid: Shares the chloro-substituted phenyl ring but lacks the dimethylamino group.

    Dimethylaminoacetic acid: Contains the dimethylamino group but lacks the chloro-substituted phenyl ring.

Uniqueness: (4-Chloro-phenyl)-dimethylamino-acetic acid HCl is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Biological Activity

(4-Chloro-phenyl)-dimethylamino-acetic acid HCl is a compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a dimethylamino group attached to an acetic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition, anticancer properties, and applications in medicinal chemistry.

The compound's structure can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}O2_{2}
  • Molecular Weight : 215.66 g/mol

The presence of the chloro group enhances its reactivity, while the dimethylamino group contributes to its biological activity by facilitating interactions with various biomolecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate biochemical pathways, leading to either inhibition or activation based on the context of its use.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized in studies focusing on:

  • Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), with reported IC50_{50} values indicating effective inhibition against CA IX and CA II, suggesting selectivity for CA IX over CA II .

2. Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including MDA-MB-231 and A549 cells. The reduction in viability was attributed to apoptosis induction and cell cycle arrest mechanisms .
  • Mechanistic Insights : The compound's ability to induce apoptosis was evidenced by increased annexin V-FITC positivity in treated cells, indicating a shift towards late apoptosis stages .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Inhibition of Bacterial Growth : Studies have shown that it possesses antibacterial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria at certain concentrations .

Case Studies and Research Findings

StudyFindings
Demonstrated significant inhibition of carbonic anhydrases with IC50_{50} values ranging from 10.93 nM to 25.06 nM for CA IX.
Reported a 22-fold increase in apoptotic cells in MDA-MB-231 lines upon treatment with the compound.
Showed broad-spectrum antimicrobial activity with notable inhibition against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7;/h3-6,9H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFOQUPNTVXZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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